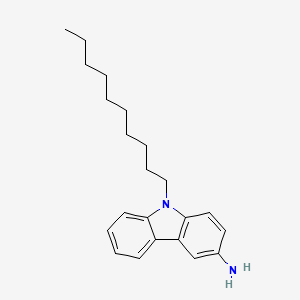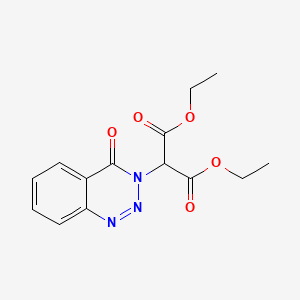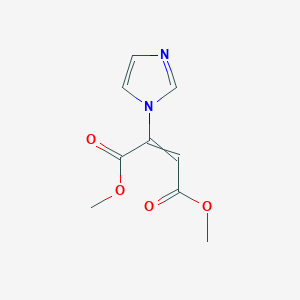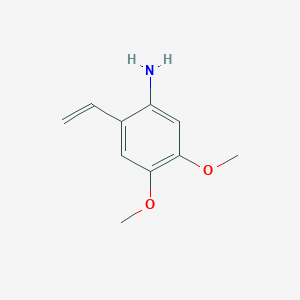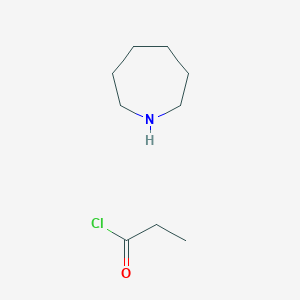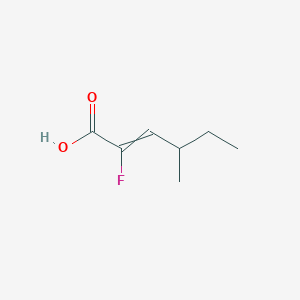
2-Fluoro-4-methylhex-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylhex-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a double bond within its hexenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylhex-2-enoic acid can be achieved through various synthetic routes. One common method involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atom into the hexenoic acid structure. For example, the preparation of similar fluorinated compounds often involves the use of reagents such as dichloroethane and aluminum trichloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylhex-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated acids. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Fluoro-4-methylhex-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylhex-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylhex-4-enoic acid: A similar compound with a different position of the double bond and methyl group.
2-Fluoro-4-methoxyhex-2-enoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Fluoro-4-methylhex-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the fluorine atom and the double bond plays a crucial role in its reactivity and interactions with other molecules.
Properties
CAS No. |
113425-73-3 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-fluoro-4-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H11FO2/c1-3-5(2)4-6(8)7(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
IPMSJWIHXFUJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
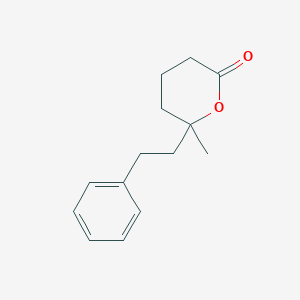
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
